

3-Amino-4-cyanobenzoic acid physical and chemical properties

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Compound of Interest

Compound Name: 3-Amino-4-cyanobenzoic acid

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An In-depth Technical Guide to **3-Amino-4-cyanobenzoic Acid**: Properties, Synthesis, and Applications

Introduction

3-Amino-4-cyanobenzoic acid is a trifunctional aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Possessing an amino group, a nitrile (cyano group), and a carboxylic acid on a benzene ring, this molecule serves as a highly versatile building block for the synthesis of complex heterocyclic structures and pharmacologically active agents.^{[1][2][3]} The strategic placement of these functional groups allows for a wide array of chemical transformations, making it a valuable precursor in the development of novel therapeutic compounds and functional organic materials.^{[3][4]}

This guide provides a comprehensive overview of the core physical and chemical properties of **3-Amino-4-cyanobenzoic acid**, offering a technical resource for scientists and drug development professionals. We will delve into its structural characteristics, spectroscopic signature, reactivity, synthetic pathways, and safety protocols, grounding the discussion in established chemical principles to provide actionable, field-proven insights.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is the foundation for all subsequent research and application. The key identifiers and structural details are summarized below.

| Identifier | Value | Source |
|-------------------|--|---|
| IUPAC Name | 3-amino-4-cyanobenzoic acid | [5] |
| CAS Number | 159847-71-9 | [4] [5] [6] [7] |
| Molecular Formula | C ₈ H ₆ N ₂ O ₂ | [5] [6] [7] |
| Molecular Weight | 162.15 g/mol | [5] |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)N)C#N | [5] |
| InChI | InChI=1S/C8H6N2O2/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-3H,10H2,(H,11,12) | [5] |
| InChIKey | VEDDRDQNFWIJHM-UHFFFAOYSA-N | [5] |

The molecule's architecture, featuring three distinct functional groups, is the primary determinant of its chemical behavior. The ortho-positioning of the amino and cyano groups, combined with the meta-position of the carboxylic acid relative to the amino group, creates a unique electronic and steric environment.

Caption: Structure showing the aromatic core with carboxylic acid, amino, and cyano functional groups.

Physical and Chemical Properties

The interplay of the functional groups dictates the compound's physical state, solubility, and reactivity.

| Property | Value | Comments |
|---------------|---|--|
| Appearance | White to light yellow or brown powder/crystalline solid. | [4][8] |
| Melting Point | Not experimentally determined in reviewed sources. Estimated >200 °C. | Based on analogs like 4-Cyanobenzoic acid (219-224 °C)[2][9] and 3-Aminobenzoic acid (173 °C).[10] The presence of strong hydrogen bonding and polar interactions suggests a high melting point. |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF. | The carboxylic acid and amino groups can form hydrogen bonds with protic solvents.[9] [11] Solubility in aqueous solutions is pH-dependent, increasing at high pH due to the deprotonation of the carboxylic acid.[9] |
| pKa | Not experimentally determined. Estimated pKa ₁ (COOH) ≈ 3.5-4.5; pKa ₂ (NH ₃ ⁺) ≈ 2.5-3.5. | The pKa of the carboxylic acid is similar to that of 4-cyanobenzoic acid (3.55).[11] [12] The electron-withdrawing cyano and carboxyl groups decrease the basicity of the amino group, lowering its pKa compared to aniline (pKa ≈ 4.6). |

Spectroscopic Analysis and Characterization

Spectroscopic methods are essential for verifying the structure and purity of **3-Amino-4-cyanobenzoic acid**. While specific spectra for this exact compound are not widely published, the expected characteristics can be reliably predicted based on its functional groups and data from analogous structures.[13]

Experimental Protocol: Acquiring Spectroscopic Data

- Nuclear Magnetic Resonance (NMR):
 - Dissolve 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or MeOD). DMSO-d₆ is often preferred as it can solubilize the compound and allows for the observation of exchangeable protons (NH₂ and COOH).
 - Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
 - Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
- Infrared (IR) Spectroscopy:
 - Prepare a sample using either the KBr pellet method or as a thin film on a salt plate from a solution. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.
 - Record the spectrum over the range of 4000-400 cm⁻¹.

Expected Spectroscopic Signatures

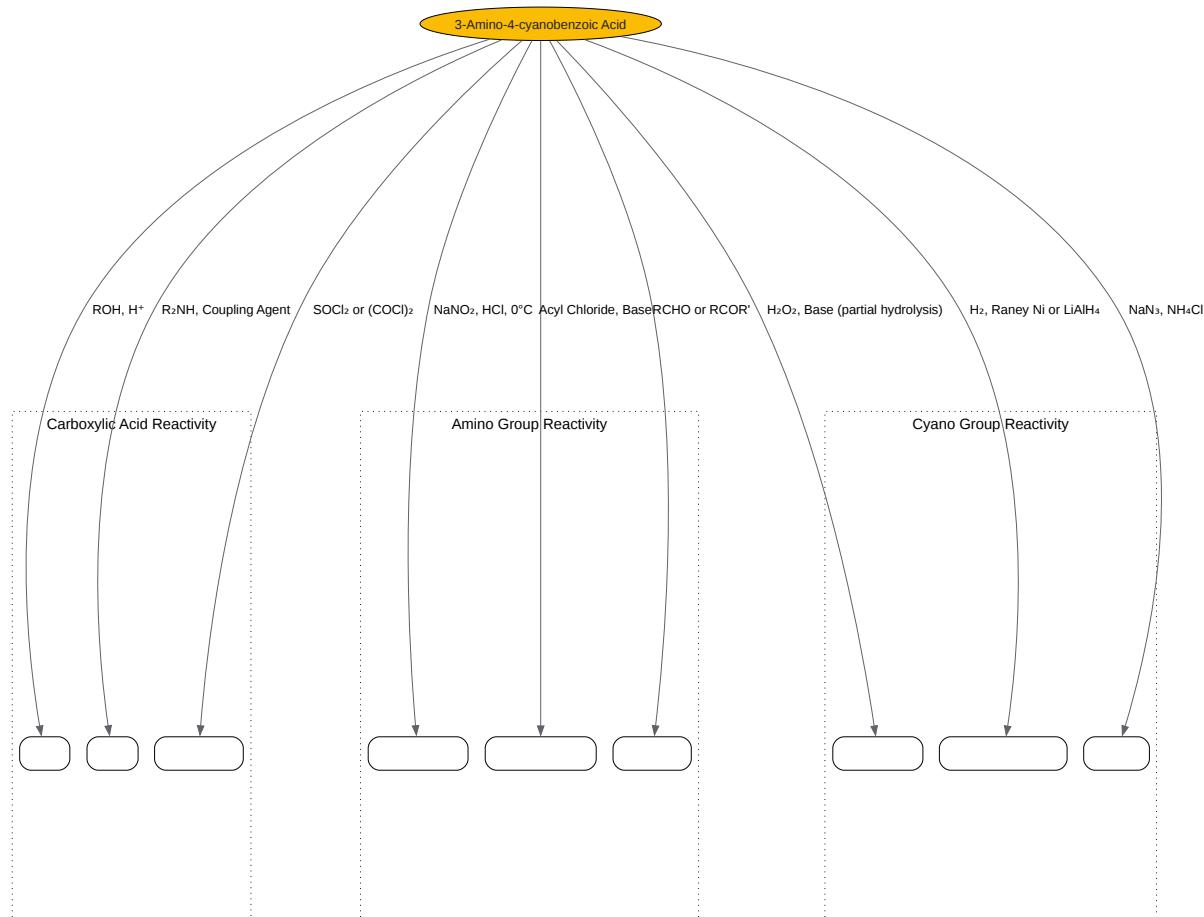
- ¹H NMR (DMSO-d₆, 400 MHz):
 - ~12.0-13.0 ppm (s, 1H): A broad singlet corresponding to the acidic proton of the carboxylic acid (COOH).[14]
 - ~7.5-7.8 ppm (m, 2H): Signals for the two aromatic protons ortho and para to the carboxylic acid.
 - ~7.0-7.2 ppm (m, 1H): Signal for the aromatic proton ortho to both the amino and cyano groups.
 - ~5.5-6.5 ppm (s, 2H): A broad singlet for the two protons of the primary amine (NH₂).[14] The chemical shift can vary with concentration and temperature.

- ^{13}C NMR (DMSO-d₆, 100 MHz):
 - ~167 ppm: Carboxylic acid carbonyl carbon (COOH).
 - ~150 ppm: Aromatic carbon attached to the amino group (C-NH₂).
 - ~115-135 ppm: Remaining aromatic carbons.
 - ~118 ppm: Nitrile carbon (C≡N).
 - ~100-110 ppm: Aromatic carbon attached to the cyano group (C-CN).
- FT-IR (ATR, cm⁻¹):
 - 3480-3300 cm⁻¹: Two distinct bands for the asymmetric and symmetric N-H stretching of the primary amine.[14]
 - 3300-2500 cm⁻¹: A very broad band for the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[14]
 - ~2220 cm⁻¹: A sharp, medium-intensity band for the C≡N stretching of the nitrile group.
 - ~1680 cm⁻¹: A strong absorption band for the C=O stretching of the carboxylic acid.
 - ~1620 cm⁻¹: N-H bending (scissoring) vibration.

Chemical Reactivity and Synthetic Utility

The utility of **3-Amino-4-cyanobenzoic acid** stems from the differential reactivity of its three functional groups, which can be addressed selectively under different reaction conditions.

Reactivity Map of 3-Amino-4-cyanobenzoic Acid

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Caption: Potential chemical transformations at each functional group of the molecule.

- **Amino Group:** As a nucleophile, it readily undergoes acylation and can be diazotized. The diazonium salt intermediate is a gateway to a plethora of Sandmeyer-type reactions, allowing the introduction of various substituents.

- Carboxylic Acid Group: Can be converted to esters, amides, or acyl chlorides. Amide bond formation is particularly relevant in drug development for linking the molecule to other pharmacophores.[\[3\]](#)
- Cyano Group: This group is stable but can be hydrolyzed to an amide or a second carboxylic acid under harsh conditions. It can also be reduced to a primary amine or converted into a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.[\[3\]](#)

Synthesis Pathway

While not commercially available from all suppliers in large quantities, **3-Amino-4-cyanobenzoic acid** can be synthesized through multi-step sequences. A common strategy involves the introduction of the cyano group via a Sandmeyer reaction on a suitable precursor.

Experimental Protocol: Synthesis from 3-Amino-4-methylbenzoic Acid (Illustrative)

This protocol is a representative example based on established chemical transformations.

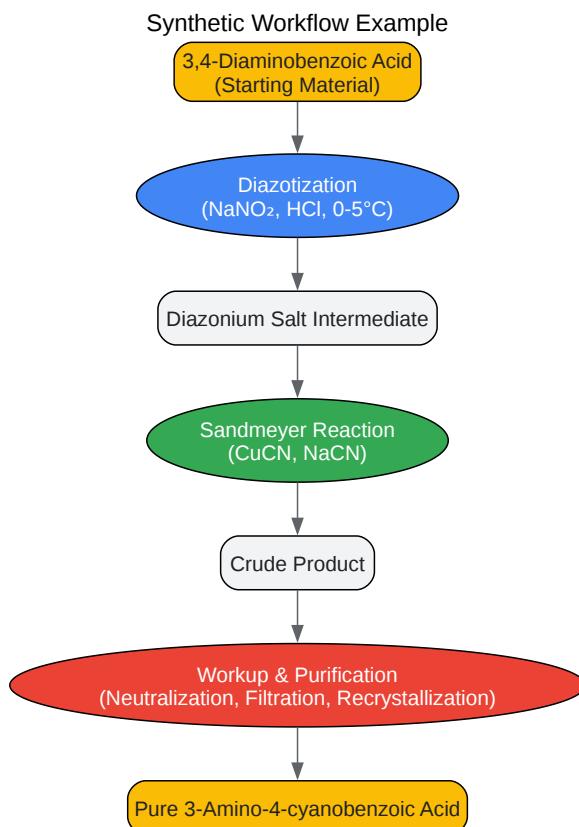
Causality Note: This pathway is chosen because the Sandmeyer reaction is a reliable method for converting an aromatic amine to a nitrile. Protecting the other amine may be necessary depending on the exact conditions.

- Diazotization:
 - Suspend 1 equivalent of 3,4-diaminobenzoic acid in dilute HCl (e.g., 3 M) at 0-5 °C in an ice bath.
 - Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution. The choice of acid and low temperature is critical to prevent decomposition of the unstable diazonium salt.
- Sandmeyer Reaction (Cyanation):
 - In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water. Heat gently if necessary to dissolve, then cool to room temperature.

- Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence (N_2 gas) will be observed. The copper(I) catalyst is essential for the substitution reaction to proceed efficiently.
- Allow the reaction to stir at room temperature for 1-2 hours, then heat gently (e.g., to 50-60 °C) for another hour to ensure completion.

• Workup and Purification:

- Cool the reaction mixture and neutralize it carefully with a base (e.g., Na_2CO_3) to precipitate the crude product.
- Filter the solid, wash with water, and dry.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure **3-Amino-4-cyanobenzoic acid**.



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Caption: A plausible synthetic route via the Sandmeyer reaction.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are mandatory. The following information is synthesized from available Safety Data Sheets (SDS).[\[15\]](#)[\[16\]](#)

- Hazard Identification:
 - Causes skin irritation (H315).[\[17\]](#)
 - Causes serious eye irritation (H319).[\[17\]](#)
 - May cause respiratory irritation (H335).[\[17\]](#)
- Precautionary Measures:
 - Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[\[15\]](#)
 - Response:
 - IF ON SKIN: Wash with plenty of soap and water. If irritation occurs, get medical advice.[\[15\]](#)
 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[\[15\]](#)
 - IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a medical professional if you feel unwell.[\[15\]](#)
- Storage:
 - Store in a well-ventilated place. Keep the container tightly closed. Store locked up.[\[15\]](#)
Recommended storage is at room temperature in a dry, inert atmosphere.

- Disposal:
 - Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[[15](#)]

Conclusion

3-Amino-4-cyanobenzoic acid is a quintessential example of a versatile molecular building block. Its value lies not in any single property but in the synergistic potential of its three distinct functional groups. This guide has detailed its fundamental physical, chemical, and spectroscopic characteristics to provide researchers with a solid foundation for its use. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, will enable scientists to effectively harness this compound in the rational design and synthesis of next-generation pharmaceuticals and advanced materials.

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